molecular formula C12H9FO B3126682 1-(6-Fluoronaphthalen-2-yl)ethanone CAS No. 33627-02-0

1-(6-Fluoronaphthalen-2-yl)ethanone

Cat. No.: B3126682
CAS No.: 33627-02-0
M. Wt: 188.2 g/mol
InChI Key: TXXWLEREQYRORU-UHFFFAOYSA-N
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Description

1-(6-Fluoronaphthalen-2-yl)ethanone is a chemical compound with the molecular formula C12H9FO . It is used in various fields of research .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene ring with a fluoro group at the 6th position and an ethanone group at the 1st position .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 188.20 . It has a high GI absorption and is BBB permeant . It is soluble in water .

Scientific Research Applications

Fluorescent Chemosensors

The compound 1-(6-Fluoronaphthalen-2-yl)ethanone, due to its structural characteristics, may find relevance in the development of fluorescent chemosensors. Chemosensors based on similar fluorophoric platforms, like 4-Methyl-2,6-diformylphenol (DFP), have demonstrated high selectivity and sensitivity towards various analytes, including metal ions and neutral molecules. The presence of formyl groups on such compounds provides ample opportunity for the modulation of sensing selectivity and sensitivity, underscoring the potential utility of this compound in developing new chemosensors P. Roy, 2021.

Organic Synthesis

Compounds with structural similarities to this compound are pivotal intermediates in organic synthesis. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, showcases the role of fluorinated intermediates in pharmaceutical synthesis. The development of practical synthesis methods for such intermediates from related compounds underlines the importance of this compound in the synthesis of medically relevant molecules Yanan Qiu et al., 2009.

Environmental and Health Safety

Research on novel brominated flame retardants, including compounds structurally related to this compound, underscores the ongoing need for understanding the environmental fate and potential health risks associated with fluorinated organic compounds. Such studies highlight the importance of evaluating the occurrence, toxicity, and persistence of fluorinated compounds in various matrices, including indoor air, consumer goods, and food, to ensure environmental and human health safety E. A. Zuiderveen et al., 2020.

Fluoroalkylation Reactions

The advancement of fluoroalkylation reactions in aqueous media, involving compounds like this compound, is crucial for introducing fluorinated functionalities into target molecules. These reactions are pivotal for the design of new pharmaceuticals, agrochemicals, and functional materials, demonstrating the compound’s role in the development of environmentally benign synthesis methods Hai‐Xia Song et al., 2018.

Mechanism of Action

The mechanism of action of 1-(6-Fluoronaphthalen-2-yl)ethanone is not specified in the sources I found. Its mechanism of action would depend on its application and the context in which it is used .

Safety and Hazards

The safety data sheet for 1-(6-Fluoronaphthalen-2-yl)ethanone indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and it has several precautionary statements including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

Properties

IUPAC Name

1-(6-fluoronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c1-8(14)9-2-3-11-7-12(13)5-4-10(11)6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXWLEREQYRORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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